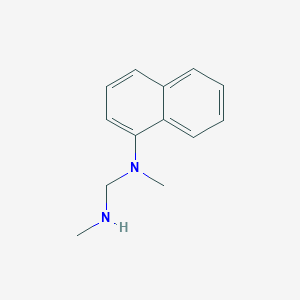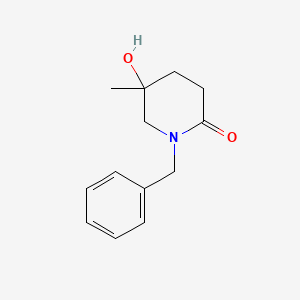![molecular formula C36H18F20IrN4P B13893550 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound It is characterized by the presence of iridium(3+) coordinated with pyridine and pyridin-2-ylpyridine ligands, along with hexafluorophosphate as the counterion
準備方法
The synthesis of 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The organic ligands, 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine and 2-pyridin-2-ylpyridine, are synthesized through multi-step organic reactions involving halogenation, nitration, and coupling reactions.
Complex Formation: The iridium(3+) complex is formed by reacting iridium trichloride with the synthesized ligands in the presence of a suitable base under inert atmosphere conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Counterion Exchange: The hexafluorophosphate counterion is introduced by treating the purified complex with hexafluorophosphoric acid.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands can be replaced by other ligands under appropriate conditions.
Coordination Chemistry: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
科学的研究の応用
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Analytical Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of specific analytes.
作用機序
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iridium center. The iridium(3+) ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The pyridine and pyridin-2-ylpyridine ligands play a crucial role in stabilizing the complex and enhancing its reactivity. The hexafluorophosphate counterion helps in maintaining the overall charge balance and solubility of the compound.
類似化合物との比較
Similar compounds to 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate include:
Trifluorotoluene: An organic compound with similar trifluoromethyl groups, used as a solvent and synthetic intermediate.
Other Iridium Complexes: Various iridium complexes with different ligands, used in catalysis and materials science.
Pyridine Derivatives: Compounds containing pyridine ligands, used in coordination chemistry and catalysis.
These similar compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the unique characteristics of this compound.
特性
分子式 |
C36H18F20IrN4P |
|---|---|
分子量 |
1109.7 g/mol |
IUPAC名 |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C10H8N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
YJLRDXHUSZGBKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)

![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)









![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
